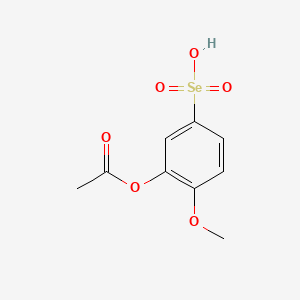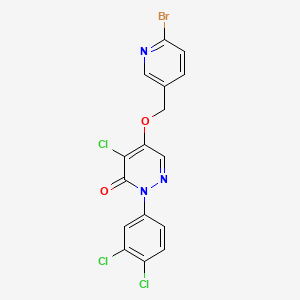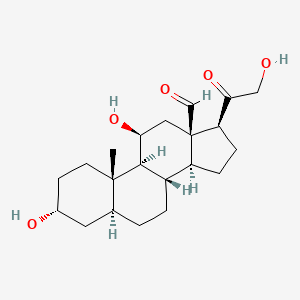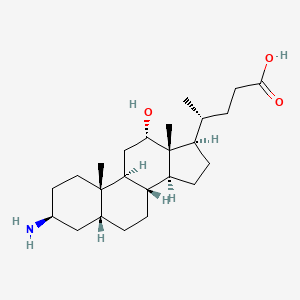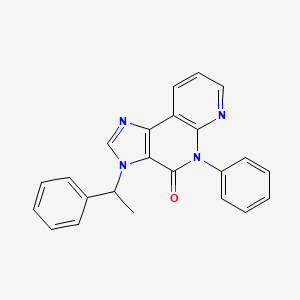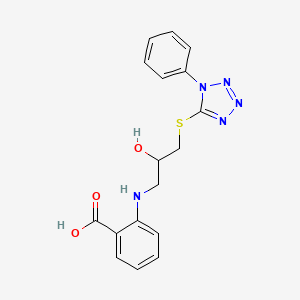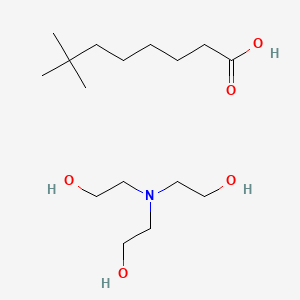
Durabolin oxime, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Durabolin oxime, (E)-, is an organic compound belonging to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N-OH, where R and R’ can be hydrogen or organic side chains. The (E)-configuration indicates the specific geometric isomer of the compound, where the substituents are on opposite sides of the double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Durabolin oxime, (E)-, can be synthesized through the condensation of an aldehyde or ketone with hydroxylamine. The reaction typically involves the use of an acid catalyst to facilitate the formation of the oxime. For example, the reaction of a ketone with hydroxylamine hydrochloride in the presence of sodium acetate can yield the desired oxime .
Industrial Production Methods: Industrial production of oximes often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the pure (E)-isomer .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Oximes can undergo oxidation to form nitriles. This reaction typically requires an oxidizing agent such as sodium hypochlorite.
Reduction: Reduction of oximes can yield amines. Common reducing agents include sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Oximes can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, acetic acid.
Reduction: Sodium borohydride, hydrogen gas, palladium catalyst.
Substitution: Acyl chlorides, pyridine.
Major Products:
Oxidation: Nitriles.
Reduction: Amines.
Substitution: Oxime esters.
Wissenschaftliche Forschungsanwendungen
Durabolin oxime, (E)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential, including its use as an antidote for organophosphate poisoning.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of Durabolin oxime, (E)-, involves its interaction with specific molecular targets. For instance, as an antidote for organophosphate poisoning, it reactivates acetylcholinesterase by displacing the phosphoryl group from the enzyme. This reactivation restores the normal function of the enzyme, which is crucial for breaking down acetylcholine in the nervous system .
Vergleich Mit ähnlichen Verbindungen
Pralidoxime: Another oxime used as an antidote for organophosphate poisoning.
Obidoxime: Similar to pralidoxime but with a different structure and efficacy profile.
HI-6: A more advanced oxime with broader reactivation capabilities.
Uniqueness: Durabolin oxime, (E)-, stands out due to its specific (E)-configuration, which can influence its reactivity and interaction with molecular targets. This configuration may offer advantages in terms of stability and efficacy compared to other oximes .
Eigenschaften
CAS-Nummer |
714964-51-9 |
|---|---|
Molekularformel |
C27H35NO3 |
Molekulargewicht |
421.6 g/mol |
IUPAC-Name |
[(3E,8R,9S,10R,13S,14S,17S)-3-hydroxyimino-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C27H35NO3/c1-27-16-15-22-21-11-9-20(28-30)17-19(21)8-10-23(22)24(27)12-13-25(27)31-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25,30H,7-16H2,1H3/b28-20+/t21-,22+,23+,24-,25-,27-/m0/s1 |
InChI-Schlüssel |
SDLZFJILLIPGPA-AXAHJDQXSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=C/C(=N/O)/CC[C@H]35 |
Kanonische SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=NO)CCC35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


